molecular formula C12H18N2O5 B6989945 2-[[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]hexanoic acid

2-[[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]hexanoic acid

Cat. No.: B6989945
M. Wt: 270.28 g/mol
InChI Key: OPNRMKJYGDKWBV-UHFFFAOYSA-N
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Description

2-[[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]hexanoic acid is a synthetic organic compound characterized by its unique structure, which includes an oxazole ring, a hydroxymethyl group, and a hexanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]hexanoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the hydroxymethyl group: This step often involves the use of formaldehyde or other hydroxymethylating agents.

    Attachment of the hexanoic acid moiety: This can be done through amide bond formation using coupling reagents such as EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and scalability. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-[[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]hexanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The oxazole ring can be reduced under hydrogenation conditions using catalysts such as palladium on carbon.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Conversion of the hydroxymethyl group to a carboxylic acid.

    Reduction: Saturated derivatives of the oxazole ring.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-[[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]hexanoic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]hexanoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The oxazole ring and hydroxymethyl group are key functional groups that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]pentanoic acid: Similar structure but with a pentanoic acid moiety instead of hexanoic acid.

    2-[[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]butanoic acid: Contains a butanoic acid moiety.

Uniqueness

2-[[3-(Hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]hexanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its longer hexanoic acid chain may influence its solubility, stability, and interaction with biological targets compared to its shorter-chain analogs.

Properties

IUPAC Name

2-[[3-(hydroxymethyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]hexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O5/c1-3-4-5-8(12(17)18)13-11(16)10-7(2)19-14-9(10)6-15/h8,15H,3-6H2,1-2H3,(H,13,16)(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPNRMKJYGDKWBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C(=O)O)NC(=O)C1=C(ON=C1CO)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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